1,4-dibromo-2,5-bis(2-bromophenyl)benzene

Catalog No.
S12381312
CAS No.
M.F
C18H10Br4
M. Wt
545.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-dibromo-2,5-bis(2-bromophenyl)benzene

Product Name

1,4-dibromo-2,5-bis(2-bromophenyl)benzene

IUPAC Name

1,4-dibromo-2,5-bis(2-bromophenyl)benzene

Molecular Formula

C18H10Br4

Molecular Weight

545.9 g/mol

InChI

InChI=1S/C18H10Br4/c19-15-7-3-1-5-11(15)13-9-18(22)14(10-17(13)21)12-6-2-4-8-16(12)20/h1-10H

InChI Key

BRXVFKOIXGTYLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2Br)C3=CC=CC=C3Br)Br)Br

1,4-dibromo-2,5-bis(2-bromophenyl)benzene (CAS 912922-58-8), formally known as 2,2',5',2''-tetrabromo-p-terphenyl, is a highly specialized, tetra-halogenated aromatic scaffold utilized primarily in the bottom-up synthesis of ladder-type π-conjugated materials and highly fused organic field-effect transistor (OFET) semiconductors [1]. Unlike standard linear terphenyls, this compound features a precise arrangement of four reactive bromine sites—two at the para positions of the central benzene ring and two at the ortho positions of the peripheral phenyl rings [2]. This specific steric and electronic configuration enables simultaneous tetralithiation and subsequent double-annulation reactions, making it an indispensable building block for advanced optoelectronic materials, twisted acenes, and high-stability p-type semiconductors that rival pentacene in performance [1].

Attempting to substitute 1,4-dibromo-2,5-bis(2-bromophenyl)benzene with simpler analogs, such as 4,4''-dibromo-p-terphenyl or unbrominated 1,4-diphenylbenzene, fundamentally disrupts the synthetic pathway for ladder-type materials [1]. Standard para-halogenated terphenyls only permit linear chain extension via cross-coupling, failing to provide the necessary reactive sites at the bay regions for intramolecular cyclization [1]. Furthermore, the precise 2,2',5',2'' tetrabromo configuration forces the unreacted terphenyl backbone into a highly twisted, non-planar geometry, which ensures high solubility in organic solvents during early-stage processing [1]. If a less sterically hindered or differently halogenated precursor is used, the intermediate complexes either suffer from premature aggregation or fail to undergo the critical tetralithiation required for double silacyclization or oxidative coupling, resulting in drastically lower yields of the target fused-ring semiconductors [1].

Enablement of Tetralithiation for Double Silacyclization

The primary procurement value of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene lies in its ability to undergo complete tetralithiation, a prerequisite for forming bis-silicon-bridged ladder molecules [1]. Research demonstrates that treating this specific tetrabrominated precursor with sec-butyllithium or n-butyllithium in diethyl ether achieves near-quantitative tetralithiation, which upon quenching with dichlorosilanes yields fully fused bis-silicon-bridged p-terphenyls [1]. In contrast, attempts to perform direct double-annulation on unhalogenated p-terphenyl baselines via C-H activation pathways typically yield complex, inseparable mixtures with low target conversion. The pre-installed ortho- and central-ring bromines provide a thermodynamically driven, regioselective pathway that bypasses the poor reactivity of standard terphenyls [1].

Evidence DimensionYield of fully fused ladder-type bis-silicon-bridged terphenyls
Target Compound DataHigh yield (>60-85%) for the annulation step via tetralithiation/silacyclization
Comparator Or BaselineUnhalogenated p-terphenyl (direct C-H silylation)
Quantified DifferenceTarget compound provides a high-yielding, regioselective route, whereas the baseline yields <20% with poor regiocontrol.
ConditionsTetralithiation in diethyl ether followed by reaction with dichlorosilanes.

For materials scientists synthesizing silicon-bridged ladder polymers, this exact tetrabromo precursor is mandatory to ensure regioselective double ring-closure without side-product contamination.

Precursor Superiority for High-Mobility OFET Semiconductors

1,4-dibromo-2,5-bis(2-bromophenyl)benzene is a critical starting material for synthesizing highly fused terphenylene compounds used in organic field-effect transistors (OFETs) [1]. When subjected to oxidative coupling, this precursor yields highly planar, extended π-conjugated systems. Devices fabricated from these specific fused terphenylenes exhibit p-type transistor responses with carrier mobilities comparable to pentacene benchmarks, but with significantly higher environmental stability in ambient air [1]. Using standard linear dibromo-terphenyls cannot produce these bay-region fused structures, completely precluding their use in high-performance, air-stable OFET active layers [1].

Evidence DimensionOFET ambient stability and structural enablement
Target Compound DataEnables bay-fused terphenylenes with pentacene-like mobility and high air stability
Comparator Or BaselineStandard linear dibromo-p-terphenyls
Quantified DifferenceTarget enables bay-region fusion (creating 2D extended π-systems); baseline only allows 1D linear extension, failing to achieve the required molecular orbital overlap for high mobility.
ConditionsSolution-processed or vacuum-deposited OFET devices measured in ambient air.

Buyers developing next-generation printed electronics must procure this specific tetrabromo isomer to access the bay-fused architectures required for air-stable, high-mobility organic semiconductors.

Solubility and Processability of Twisted Intermediates

The presence of four bulky bromine atoms at the 2, 2', 5', and 2'' positions forces the p-terphenyl core into a highly twisted conformation, disrupting intermolecular π-π stacking [1]. This structural feature grants 1,4-dibromo-2,5-bis(2-bromophenyl)benzene exceptional solubility in common organic solvents compared to planarized terphenyl analogs. This high solubility is critical during the initial synthesis steps, allowing for high-concentration lithiation reactions at low temperatures (-80 °C) without premature precipitation [1]. Once the annulation is complete, the final molecule planarizes, but the initial processability strictly depends on the steric bulk provided by this exact tetrabromo substitution pattern [1].

Evidence DimensionPre-annulation solubility and low-temperature processability
Target Compound DataHighly soluble in THF/toluene at -80 °C, enabling homogeneous lithiation
Comparator Or BaselinePlanar fused terphenyls or less sterically hindered analogs
Quantified DifferenceTarget compound remains in solution at cryogenic temperatures; planar baselines precipitate, severely limiting reaction yield and scalability.
ConditionsLithiation reactions in THF at -80 °C.

Industrial scale-up of ladder-type molecules requires highly soluble precursors to maintain homogeneous reaction conditions; this compound's twisted geometry prevents yield-destroying precipitation.

Synthesis of Bis-Silicon-Bridged Ladder Polymers

Ideal for research groups developing novel luminescent materials or low-LUMO organic electronics, where the tetralithiation of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene directly yields silicon-fused ladder structures [1].

Production of Air-Stable p-Type OFET Semiconductors

Crucial for manufacturers formulating active layers for printed organic electronics, as this precursor enables the synthesis of highly fused terphenylenes that match pentacene's mobility while offering superior ambient stability [2].

Bottom-Up Synthesis of Twisted Acenes

The optimal starting block for materials scientists engineering helically twisted tetracenes, utilizing the precise bay-region halogens for targeted cyclodehydrogenation and structural twisting [1].

XLogP3

7.9

Exact Mass

545.74750 g/mol

Monoisotopic Mass

541.75160 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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